4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-nitrobenzamide
Descripción
Propiedades
IUPAC Name |
4-chloro-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O5/c1-14(2)9-10-26-18-8-6-16(12-20(18)32-13-23(3,4)22(26)29)25-21(28)15-5-7-17(24)19(11-15)27(30)31/h5-8,11-12,14H,9-10,13H2,1-4H3,(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWCIIQFWQSNOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-nitrobenzamide is a complex organic compound recognized for its potential biological activities, particularly as an inhibitor of Bruton's tyrosine kinase (BTK). This compound belongs to the class of carboxamides and features significant structural characteristics that contribute to its pharmacological properties.
The molecular formula of this compound is with a molecular weight of approximately 359.81 g/mol. Its structure includes a chloro group and a nitro group attached to a benzamide backbone, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃O₃ |
| Molecular Weight | 359.81 g/mol |
| CAS Number | 921778-23-6 |
The primary mechanism of action for this compound involves its role as a Bruton's tyrosine kinase (BTK) inhibitor . BTK is essential in B-cell receptor signaling pathways and plays a significant role in B-cell activation and proliferation. By inhibiting BTK, this compound disrupts these signaling pathways, making it a promising candidate for treating B-cell malignancies and autoimmune diseases.
Anticancer Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant anti-proliferative effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : The compound demonstrated an IC50 value indicating potent anti-proliferative activity.
Inhibition Studies
In vitro studies have shown that this compound effectively inhibits BTK with significant potency. The inhibition constant (IC50) values observed in related compounds suggest that the activity of this compound could be comparable or superior in certain contexts.
Case Studies
- Study on BTK Inhibition : A study highlighted the efficacy of similar compounds as BTK inhibitors in preclinical models of B-cell malignancies. The results indicated that these compounds could reduce tumor growth significantly when administered in appropriate doses.
- Apoptosis Induction : In another study focusing on apoptosis in cancer cells, it was found that compounds with similar structures induced intrinsic apoptotic pathways through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzo[b][1,4]oxazepine derivatives with variations in the benzamide substituents. Below is a detailed comparison with three analogs:
Structural and Functional Implications
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing vs. In contrast, methoxy (-OCH₃) groups in analogs donate electron density, which may improve solubility but reduce electrophilic reactivity .
- The target compound’s 3-nitro-4-chloro configuration maintains a relatively planar structure, favoring interactions with flat binding sites.
Computational and Experimental Comparison Methods
- Graph-Based Structural Analysis: Advanced graph-theoretical methods highlight differences in substituent topology. For example, the nitro group in the target compound introduces a distinct node in graph representations, altering similarity scores compared to methoxy analogs.
- Lumping Strategies : Evidence suggests compounds with nitro/chloro substituents may be grouped separately from methoxy analogs in computational models due to divergent physicochemical properties .
Hypothetical Bioactivity Profiles
While direct bioactivity data for the target compound is unavailable, structural analogs with methoxy groups have been prioritized in plant-derived bioactive molecule studies . The nitro and chloro groups in the target compound may confer antimicrobial or antiparasitic properties, as nitro groups are common in such agents .
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., anhydrous DMF or THF), and inert atmospheres to avoid side reactions. Key steps include the formation of the benzoxazepinone core and subsequent coupling with the nitrobenzamide moiety. Intermediate purification via column chromatography and structural confirmation using NMR and high-resolution mass spectrometry (HRMS) are critical for ensuring yield (>60%) and purity (>95%) .
Q. How is the compound characterized for structural confirmation and purity assessment?
- NMR Spectroscopy : NMR (400 MHz, CDCl) identifies proton environments (e.g., isopentyl methyl groups at δ 0.85–1.05 ppm, aromatic protons at δ 7.2–8.3 ppm).
- LC-MS : Monitors purity (>98%) and confirms molecular ion peaks (e.g., [M+H] at m/z 500–520 range).
- X-ray Crystallography (if crystals are obtainable): Resolves stereochemical ambiguities in the tetrahydrobenzooxazepine ring .
Q. What is the solubility profile of this compound, and how does it influence experimental design?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and low solubility in aqueous buffers. LogP calculations (~3.5) suggest moderate lipophilicity, necessitating solvent optimization for in vitro assays. For cellular studies, DMSO stock solutions (10 mM) are diluted to <0.1% v/v to minimize cytotoxicity .
Advanced Research Questions
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
- Substituent Modification : Systematic variation of the isopentyl chain (e.g., replacing with ethyl or propyl groups) and nitro/chloro positions to assess impact on target binding.
- Computational Docking : Molecular dynamics simulations (e.g., using AutoDock Vina) predict interactions with kinase domains or GPCRs.
- In Vitro Assays : Dose-response curves (IC values) in enzyme inhibition assays (e.g., kinase profiling) validate computational predictions .
Q. How can researchers investigate potential off-target interactions or promiscuity in biological assays?
- Broad-Panel Screening : Use kinase or protease inhibitor panels (e.g., Eurofins KinaseProfiler) to identify off-target binding.
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability shifts in lysates treated with the compound .
Q. What experimental approaches resolve contradictions in reported biological activity data across studies?
- Cross-Validation : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Compare datasets using tools like Prism to identify outliers or assay-specific artifacts.
- Proteomic Profiling : SILAC-based mass spectrometry detects downstream signaling changes, clarifying mechanism .
Q. How is compound stability assessed under varying storage and experimental conditions?
- Forced Degradation Studies : Expose the compound to heat (40°C), light, and humidity (75% RH) over 14 days. Monitor degradation via HPLC (e.g., new peaks at 254 nm).
- LC-MS/MS : Identify degradation products (e.g., nitro-group reduction or oxazepine ring hydrolysis) .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
